

Spectroscopic Profile of 3-Methyl-4-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyl-4-nitrobenzoic acid

Cat. No.: B051838

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Methyl-4-nitrobenzoic acid**, a key intermediate in the synthesis of various pharmaceuticals. The information presented herein includes detailed spectroscopic data, experimental protocols for obtaining such data, and a logical workflow for its synthesis and characterization.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-Methyl-4-nitrobenzoic acid**, facilitating easy reference and comparison.

¹H NMR Spectroscopic Data

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.24	d	1H	Ar-H
8.15	dd	1H	Ar-H
7.85	d	1H	Ar-H
2.61	s	3H	-CH ₃

¹³C NMR Spectroscopic Data

Solvent: Polysol Reference: TMS

Chemical Shift (δ) ppm	Assignment
165.7	C=O
154.0	Ar-C
136.1	Ar-C
131.8	Ar-C
128.5	Ar-C
125.1	Ar-C
124.9	Ar-C
19.9	-CH ₃

Infrared (IR) Spectroscopic Data

Technique: KBr Disc

Wavenumber (cm ⁻¹)	Assignment
3100-2500	O-H stretch (Carboxylic Acid)
1705	C=O stretch (Carboxylic Acid)
1530	N-O asymmetric stretch (Nitro group)
1350	N-O symmetric stretch (Nitro group)
1300	C-O stretch
830	C-H out-of-plane bend

Mass Spectrometry Data

Technique: Electron Ionization (EI)

m/z	Interpretation
181	[M] ⁺ (Molecular ion)
164	[M-OH] ⁺
135	[M-NO ₂] ⁺
119	[M-COOH-OH] ⁺
91	[C ₇ H ₇] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for **3-Methyl-4-nitrobenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Weigh approximately 10-20 mg of **3-Methyl-4-nitrobenzoic acid** and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
- **Instrument Setup:** The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
- **¹H NMR Acquisition:** Acquire the proton NMR spectrum using standard acquisition parameters. Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a sufficient number of scans to obtain a good signal-to-noise ratio.
- **¹³C NMR Acquisition:** Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans is typically required for ¹³C NMR to achieve an adequate signal-to-noise ratio.
- **Data Processing:** Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

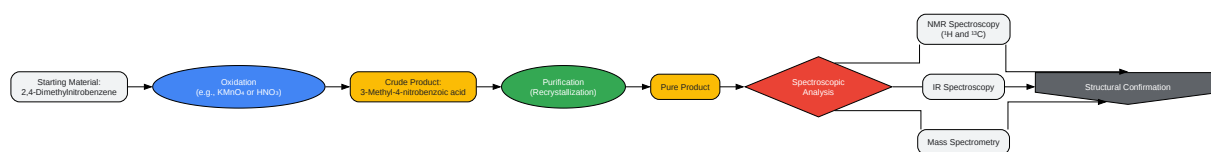
- **Sample Preparation (KBr Pellet):** Grind a small amount (1-2 mg) of dry **3-Methyl-4-nitrobenzoic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
- **Data Acquisition:** Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm^{-1} , by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe.
- **Ionization:** Utilize Electron Ionization (EI) as the method of ionization. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of **3-Methyl-4-nitrobenzoic acid**.



[Click to download full resolution via product page](#)

Caption: Synthesis and Spectroscopic Characterization Workflow.

- To cite this document: BenchChem. [Spectroscopic Profile of 3-Methyl-4-nitrobenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b051838#spectroscopic-data-for-3-methyl-4-nitrobenzoic-acid\]](https://www.benchchem.com/product/b051838#spectroscopic-data-for-3-methyl-4-nitrobenzoic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com